molecular formula C15H11I B1627058 9-(Iodomethyl)anthracene CAS No. 260365-89-7

9-(Iodomethyl)anthracene

Cat. No.: B1627058
CAS No.: 260365-89-7
M. Wt: 318.15 g/mol
InChI Key: FDEUXEXJKVLQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Iodomethyl)anthracene is a derivative of anthracene . It is a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecular formula of this compound is C15H11I .


Synthesis Analysis

The synthesis of anthracene derivatives like this compound remains challenging. Some important preparative methods have been reported, especially in the last decade . The compound can be prepared by hydrogenation of 9-anthracenecarboxaldehyde . The most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and, more recently, metal-catalyzed reactions with alkynes .


Molecular Structure Analysis

The this compound molecule contains a total of 29 bond(s). There are 18 non-H bond(s), 16 multiple bond(s), 16 aromatic bond(s), 3 six-membered ring(s), and 2 ten-membered ring(s) .


Chemical Reactions Analysis

Anthracene derivatives are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 318.152 Da . More detailed physical and chemical properties such as density, melting point, boiling point, etc., can be found in the MSDS provided by the manufacturer .

Scientific Research Applications

Synthesis of Lepidopterene

9-(Iodomethyl)anthracene is used in the efficient synthesis of lepidopterene, an important chemical compound, utilizing a free radical mechanism. This is highlighted in the study conducted by Fernández, Gude, and Lorente (2001), where they achieved novel synthesis methods from 9-(chloromethyl)anthracene, demonstrating the radical nature of this process through the obtention of various 9-anthracenemethyl derivatives from this compound (Fernández, Gude, & Lorente, 2001).

Cycloaddition Reactions

Another application of substituted anthracenes, which may include this compound, is in cycloaddition reactions, a significant area in organic chemistry. Sarotti et al. (2006) investigated the cycloaddition reactions of 9-substituted anthracenes under microwave irradiation and conventional heating, demonstrating the effectiveness of microwave technology for this chemical transformation (Sarotti, Joullié, Spanevello, & Suarez, 2006).

Unique Hydrogen Bonds with Anions

9-substituted anthracenes, including this compound, have been studied for their ability to form unique hydrogen bonds with anions, as explored by Kwon et al. (2004). They observed these bonds in hosts with fluoride and pyrophosphate ions, also acting as colorimetric and fluorescent sensors for fluoride ion recognition (Kwon, Jang, Kim, Lee, Kim, & Yoon, 2004).

Photocatalytic Oxygenation

9-substituted anthracenes, such as this compound, are also involved in photocatalytic oxygenation of compounds like anthracenes and olefins. Kotani, Ohkubo, and Fukuzumi (2004) demonstrated this in a study using 9-mesityl-10-methylacridinium ion as an electron-transfer photocatalyst, leading to the formation of oxygenation products (Kotani, Ohkubo, & Fukuzumi, 2004).

Photophysical Characterization

The study of photophysical properties of substituted anthracenes, potentially including this compound, is vital for applications in OLEDs and triplet-triplet annihilation upconversion. Gray et al. (2015) explored this by studying 9,10-substituted anthracenes, highlighting the influence of substitutions on UV/Vis absorption and fluorescence properties, relevant for designing blue-emitting materials (Gray, Dzebo, Lundin, Alborzpour, Abrahamsson, Albinsson, & Moth‐Poulsen, 2015).

Fluorescent Derivatising Agent

Anthracene derivatives, such as this compound, can be used as derivatising agents for detecting hydroxy compounds in chromatographic analysis. Bayliss, Homer, and Shepherd (1988) detailed the synthesis of anthracene-9-carbonyl chloride for this purpose, demonstrating its practical applications in chromatography (Bayliss, Homer, & Shepherd, 1988).

Mechanism of Action

The (iodomethyl) zinc iodide is formed in situ via the mixing of Zn-Cu with CH2I2. If this ICH2ZnI is in the presence of an alkene, a CH2 group is transferred to the double bond to create cyclopropane. Since this reacts as a carbene, the same methods can be applied to determine the product .

Safety and Hazards

When handling 9-(Iodomethyl)anthracene, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid dust formation. Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool and well-ventilated place. Protect from direct sunlight .

Properties

IUPAC Name

9-(iodomethyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEUXEXJKVLQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573898
Record name 9-(Iodomethyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260365-89-7
Record name 9-(Iodomethyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(Iodomethyl)anthracene
Reactant of Route 2
9-(Iodomethyl)anthracene
Reactant of Route 3
9-(Iodomethyl)anthracene
Reactant of Route 4
9-(Iodomethyl)anthracene
Reactant of Route 5
9-(Iodomethyl)anthracene
Reactant of Route 6
9-(Iodomethyl)anthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.